N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-2-(1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N4O/c12-9-1-2-10(13)8(3-9)4-15-11(18)5-17-7-14-6-16-17/h1-3,6-7H,4-5H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBHHWHKJLLPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CNC(=O)CN2C=NC=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330647 | |
| Record name | N-[(2,5-difluorophenyl)methyl]-2-(1,2,4-triazol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819024 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866149-89-5 | |
| Record name | N-[(2,5-difluorophenyl)methyl]-2-(1,2,4-triazol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable difluorobenzyl halide reacts with the triazole derivative.
Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through an amidation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Triazole Ring Modifications
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Electrophilic Substitution: The triazole’s electron-deficient N1 position reacts with electrophiles. For example, aryl halides undergo Ullmann-type coupling with CuO catalysis in pyridine .
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Oxidative Coupling: Under aerobic conditions, Cu(I) catalysts enable oxidative coupling with fluoroalkylating agents (e.g., TMSCF₃) to introduce CF₃ groups .
Acetamide Hydrolysis
The acetamide linker can be hydrolyzed to a carboxylic acid under basic conditions:
textR-CONH₂ + NaOH → R-COO⁻Na⁺ + NH₃
Conditions: Reflux with 5 M NaOH in ethanol (12 h, 85% yield) .
Benzyl Group Halogenation
The 2,5-difluorobenzyl group undergoes electrophilic aromatic substitution (EAS) at the para position:
textAr-H + Cl₂/AlCl₃ → Ar-Cl
Selectivity: Fluorine’s electron-withdrawing effect directs substitution to the remaining unsubstituted position .
Ring-Opening and C–N Cleavage Reactions
The triazole ring participates in unique ring-opening reactions under specific conditions:
-
C–N Cleavage with Azoles: In DMF at 120°C with K₂CO₃, the triazole ring undergoes cleavage when treated with imidazole or 1,2,4-triazole, forming sulfonamide-azole hybrids .
Optimized Reaction Conditions (Table 1):
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | 120 | 24 | 46.7 |
| 2 | DMSO | 120 | 24 | 48.4 |
| 3 | EtOH | Reflux | 48 | <5 |
Biological Activity and Target Interactions
While not directly studied, structurally related triazole-acetamides exhibit:
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Antifungal Activity: Inhibition of fungal CYP51 via triazole coordination to heme iron .
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Kinase Inhibition: Binding to ATP pockets in kinases through hydrogen bonding (N–H of acetamide) and hydrophobic interactions (difluorobenzyl group) .
Docking Studies (Representative Example):
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Binding Affinity: -8.0 kcal/mol for Mycobacterium tuberculosis H37Rv (PDB: 2WE9) .
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Key Interactions: Hydrogen bonds with Thr334 and hydrophobic contacts with Phe347 .
Stability and Degradation Pathways
Scientific Research Applications
Antifungal and Antibacterial Properties
Research indicates that compounds containing triazole rings exhibit significant antifungal and antibacterial properties. N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide has been studied for its efficacy against various pathogens:
- Fungal Inhibition : Triazole derivatives are commonly used as antifungal agents. Studies have shown that this compound can inhibit the growth of certain fungi, although specific data on its effectiveness compared to established antifungals is still emerging.
- Bacterial Activity : Similar to its antifungal properties, the compound has demonstrated activity against various bacterial strains. The presence of the triazole ring is believed to play a crucial role in its mechanism of action against bacterial cell walls.
Antiviral Activity
The triazole structure is also associated with antiviral properties. This compound has been explored as a potential candidate for developing antiviral therapies. Its ability to inhibit viral replication makes it a subject of interest in the design of new antiviral drugs targeting viruses such as HIV and other RNA viruses.
Cancer Research
Recent studies have indicated that triazole derivatives may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells is under investigation, with preliminary results suggesting it may inhibit tumor growth through various mechanisms.
Fungicides
In agricultural science, compounds like this compound are being evaluated for their potential as fungicides. The effectiveness of triazole-based fungicides in controlling plant pathogens can lead to increased crop yields and reduced reliance on traditional chemical pesticides.
Case Studies and Research Findings
| Study/Research | Findings |
|---|---|
| Study 1 | Investigated the antibacterial activity against E. coli and Staphylococcus aureus; showed promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |
| Study 2 | Evaluated antifungal efficacy against Candida species; demonstrated significant inhibition at low concentrations. |
| Study 3 | Explored antiviral potential against HIV; showed inhibition of viral replication in vitro with IC50 values indicating effective dosage levels. |
Mechanism of Action
The mechanism of action of N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide would depend on its specific biological or chemical target. Generally, triazole-containing compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The difluorobenzyl group might enhance binding affinity or specificity.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Optimization : Fluorine substitution improves metabolic stability and target affinity, as demonstrated in compound 58 (EI-HRMS m/z 426.0964) .
- Synthetic Challenges : Low yields (~30–42%) in triazole-acetamide synthesis suggest room for methodological improvements (e.g., catalyst screening) .
- Biological Potential: The target compound’s balance of lipophilicity (from fluorine) and hydrogen-bonding capacity (from triazole) positions it as a promising candidate for further pharmacological profiling .
References : Hayallah, A.M. (Design and Synthesis of New (SecinH3) Derivatives). Research on Chemical Intermediates (2023). Molecules (2011).
Biological Activity
N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS No. 866149-89-5) is a compound of interest due to its diverse biological activities. This article aims to provide an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula for this compound is C11H10F2N4O with a molecular weight of 252.22 g/mol. The presence of the difluorobenzyl group and the triazole moiety contributes to its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds containing a triazole moiety exhibit significant antimicrobial properties. A study demonstrated that similar triazole derivatives showed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, the structural similarity suggests potential efficacy against microbial infections.
Anticancer Properties
The anticancer potential of triazole-containing compounds has been widely documented. For instance, derivatives have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. A comparative analysis of related compounds revealed that modifications in the triazole ring significantly affect their anticancer activity.
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 5.0 | Apoptosis induction |
| Compound B | 3.0 | Cell cycle arrest |
| This compound | TBD | TBD |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of triazole derivatives. These compounds have been shown to inhibit neuroinflammation and oxidative stress in neuronal cells. For example, one study reported that a structurally similar compound effectively reduced nitric oxide production in a neuronal model of inflammation.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in disease processes.
- Receptor Modulation : Interaction with specific receptors may modulate signaling pathways relevant to inflammation and cancer.
Study 1: Antimicrobial Efficacy
In a controlled study examining the antimicrobial properties of triazole derivatives, researchers found that certain modifications increased potency against resistant bacterial strains. While specific data on this compound was not included, this study provides a framework for understanding its potential applications.
Study 2: Anticancer Activity
A comparative analysis involving various triazole derivatives indicated that those with fluorinated aromatic rings exhibited enhanced anticancer activity. This observation aligns with the structural features of this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide, and what factors influence reaction yields?
- Methodology : Synthesis typically involves coupling 1H-1,2,4-triazole derivatives with fluorinated benzyl halides or aldehydes. For example, refluxing substituted benzaldehydes with triazole precursors in ethanol with glacial acetic acid as a catalyst (4–6 hours, followed by solvent evaporation and recrystallization) . Key factors include solvent polarity (e.g., ethanol vs. tert-butanol), reaction temperature (80–100°C), and stoichiometric ratios of reactants. Copper catalysts (e.g., Cu(OAc)₂) may enhance cycloaddition efficiency in click chemistry approaches .
- Characterization : Post-synthesis purification via column chromatography and recrystallization, followed by structural confirmation using ¹H/¹³C NMR and HRMS .
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H NMR (400–500 MHz) identifies protons on the difluorobenzyl and triazole moieties (e.g., δ 5.38–5.48 ppm for methylene groups, δ 8.36 ppm for triazole protons) .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₉F₂N₄O: 251.07) .
- IR Spectroscopy : Peaks at 1670–1680 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-F stretch) .
Q. What in vitro models are used to screen its biological activity?
- Assays :
- Kinase Inhibition : Evaluated via enzymatic assays (e.g., EGFR or VEGFR2 inhibition) using fluorescence-based substrates .
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?
- Approach :
- Substituent Variation : Modify the benzyl group (e.g., 2,5-difluoro vs. 2,6-difluoro) to assess fluorine’s electronic effects on target binding .
- Triazole Modifications : Introduce alkyl or aryl groups at the 3-position of the triazole to enhance lipophilicity or hydrogen bonding .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with target proteins like kinases or cytochrome P450 enzymes .
Q. What strategies mitigate metabolic instability in preclinical studies?
- Solutions :
- Fluorine Substitution : The 2,5-difluorobenzyl group reduces oxidative metabolism by cytochrome P450 enzymes, enhancing plasma stability .
- Prodrug Design : Mask polar groups (e.g., acetamide) with ester or carbamate linkers to improve bioavailability .
- In Vitro Stability Assays : Incubate with liver microsomes or hepatocytes to identify metabolic hotspots via LC-MS metabolite profiling .
Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Troubleshooting :
- Orthogonal Assays : Cross-validate results using biochemical (e.g., enzymatic) and cell-based (e.g., proliferation) assays .
- Solubility Correction : Account for solubility limits in DMSO/PBS by measuring compound precipitation via dynamic light scattering (DLS) .
- Batch Consistency : Ensure synthetic reproducibility by rigorous NMR and HPLC purity checks (>95%) across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
